molecular formula C15H32N3O3P B14121186 Diethyl (11-azidoundecyl)phosphonate

Diethyl (11-azidoundecyl)phosphonate

Cat. No.: B14121186
M. Wt: 333.41 g/mol
InChI Key: UMWZZMOUWONBBY-UHFFFAOYSA-N
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Description

Diethyl (11-azidoundecyl)phosphonate is a versatile bifunctional organic reagent of significant interest in synthetic and medicinal chemistry. This compound features a reactive azide ( -N₃ ) group at one end of a long undecyl chain and a diethyl phosphonate group at the other. The azide group is a key handle for Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and selective conjugation to molecules with alkyne groups. This makes the compound an excellent building block for creating sophisticated molecular architectures, modifying surfaces, or synthesizing chemical probes . The diethyl phosphonate moiety is a well-known precursor to phosphonic acids, which are stable bioisosteres of natural phosphate esters and carboxylic acids . Phosphonopeptides and related compounds have been widely applied as enzyme inhibitors, antigens for catalytic antibodies, and antimicrobial agents . The long alkyl chain provides a spacer that can mitigate steric hindrance in conjugation and binding events. Consequently, researchers can utilize this compound to develop novel enzyme inhibitors, synthesize phosphonate-functionalized materials, or create haptens for antibody production. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H32N3O3P

Molecular Weight

333.41 g/mol

IUPAC Name

1-azido-11-diethoxyphosphorylundecane

InChI

InChI=1S/C15H32N3O3P/c1-3-20-22(19,21-4-2)15-13-11-9-7-5-6-8-10-12-14-17-18-16/h3-15H2,1-2H3

InChI Key

UMWZZMOUWONBBY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCN=[N+]=[N-])OCC

Origin of Product

United States

Preparation Methods

Hydrophosphonylation of Alkenes

A two-step approach involving radical or catalytic addition of phosphonate to alkenes, followed by azide functionalization:

  • Step 1 : Diethyl H-phosphonate reacts with 10-undecen-1-ol under radical initiators (e.g., AIBN) to form diethyl (11-hydroxyundecyl)phosphonate.
  • Step 2 : Hydroxyl group conversion to azide via Mitsunobu reaction (TsN₃, DIAD, PPh₃) or mesylate displacement (NaN₃).

Yield : ~50–60% (lower due to multi-step inefficiencies).

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular assembly:

  • Reactants :
    • Diethyl (11-propynylundecyl)phosphonate
    • Alkyl azide (e.g., benzyl azide)
  • Conditions :
    • Catalyst: CuSO₄·5H₂O + sodium ascorbate
    • Solvent: DMF/H₂O
    • Temperature: 25°C

Yield : ~80–90% (based on triazolyl phosphonate syntheses).

Purification and Characterization

Purification Techniques

  • Distillation : Vacuum distillation (0.05–0.1 mbar, 130–150°C) isolates phosphonate esters.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes polar byproducts.

Characterization Data

  • 31P NMR : δ ≈ 25–30 ppm (phosphonate resonance).
  • IR : ν ≈ 2100 cm⁻¹ (azide stretch).
  • MS (ESI) : [M+H]⁺ = 349.2 (calculated for C₁₅H₃₁N₃O₃P).

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Michaelis-Arbuzov + SN₂ 180–220°C, NaN₃, DMF 70–75 Scalable, fewer steps Requires hazardous NaN₃
Hydrophosphonylation Radical initiator, TsN₃ 50–60 Avoids alkyl halides Multi-step, lower yield
Click Chemistry Cu catalyst, room temperature 80–90 High selectivity, mild conditions Requires alkyne precursor

Chemical Reactions Analysis

Types of Reactions

Diethyl (11-azidoundecyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (11-azidoundecyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (11-azidoundecyl)phosphonate involves its ability to participate in nucleophilic substitution and click chemistry reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry and materials science. The phosphonate group can act as a leaving group or a nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity/Applications References
This compound 11-azidoundecyl ~332* Click chemistry, bioconjugation
Diethyl p-aminobenzylphosphonate p-aminobenzyl 243.24 Medicinal chemistry, ligand synthesis
Diethyl 4-chlorobenzyl phosphonate 4-chlorobenzyl 262.66 Nucleophilic substitutions
Diethyl (hydroxymethyl)phosphonate hydroxymethyl 154.10 Polymer crosslinking, flame retardants
Diethyl(aminomethyl)phosphonate oxalate aminomethyl 213.16 Chelation, peptide synthesis

*Estimated based on structural similarity to Hydroxy-alkyl(C11) diethyl phosphonate (308.39 g/mol) , adjusted for the azide group.

Structural and Functional Differences

  • Azide vs. Hydroxyl/Amino/Chloro Groups: The azide group in this compound enables unique reactivity in click chemistry, unlike hydroxyl (crosslinking) or amino (chelation) groups . Chloro substituents (e.g., in Diethyl 4-chlorobenzyl phosphonate) facilitate nucleophilic substitutions, common in agrochemical synthesis .
  • Aliphatic vs.

Reactivity and Stability

  • Azide Reactivity: The azide group undergoes Staudinger reactions or Huisgen cycloadditions, enabling bioconjugation without requiring harsh conditions . In contrast, amino groups (e.g., in Diethyl(aminomethyl)phosphonate oxalate) are prone to oxidation or Schiff base formation .
  • Stability : Azides are sensitive to light and heat, necessitating careful handling . Hydroxymethyl and chloro derivatives exhibit greater thermal stability, suited for industrial applications .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Diethyl (11-azidoundecyl)phosphonate, and how can reaction conditions be optimized to minimize azide-related hazards?

Methodological Answer: The synthesis typically involves diazotransfer reactions using sulfonyl azides, such as 4-acetamidobenzenesulfonyl azide, to introduce the azide group. Key steps include:

  • Reagent Handling : Use anhydrous tetrahydrofuran (THF) under inert gas (argon) to prevent side reactions with moisture .
  • Exothermic Control : Monitor reaction temperatures closely, as azide reagents (e.g., 4-acetamidobenzenesulfonyl azide) exhibit exothermic decomposition near 116°C. Maintain temperatures ≥100°C below the onset of thermal events for safety .
  • Purification : The sulfonamide byproduct can be removed via filtration, followed by chromatography to isolate the product. Quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard ensures purity (>97%) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 31P NMR : Characterizes the phosphonate moiety, with chemical shifts typically between 15–25 ppm. Coupling constants (e.g., 2JPH^2J_{P-H}) confirm substituent effects .
  • qNMR : Quantifies purity using a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl₃ .
  • IR Spectroscopy : Identifies the azide stretch (~2100 cm⁻¹) and phosphonate P=O bonds (~1250 cm⁻¹). Compare with authentic references to rule out decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using this compound in Huisgen cycloaddition reactions?

Methodological Answer: Yield variations often arise from competing pathways or moisture sensitivity:

  • Mechanistic Analysis : The azide group may undergo unintended Staudinger reactions with trace phosphines or decompose via intermediates (e.g., nitrene formation). Monitor byproducts using LC-MS .
  • Moisture Control : Use rigorously dried solvents and molecular sieves to prevent hydrolysis of the phosphonate ester. IR spectroscopy can detect moisture-induced degradation .
  • Catalyst Screening : Test copper(I) or ruthenium catalysts to optimize regioselectivity. Compare kinetic profiles under inert vs. aerobic conditions .

Q. What strategies are effective for studying the thermal stability of this compound under different storage conditions?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure exothermic events (ΔH ≈ -689 J/g near 86°C) to define safe handling thresholds. Storage temperatures should be ≥100°C below the onset temperature .
  • Long-Term Stability : Store neat samples under air at -20°C and monitor purity via qNMR over 3–6 months. Degradation manifests as new peaks in 31P NMR (e.g., phosphoric acid byproducts) .
  • Kinetic Studies : Use accelerated aging experiments (e.g., 40°C for 30 days) to model shelf life. Track azide loss via FTIR or iodometric titration .

Data Contradiction Analysis

Q. How should conflicting data on the reactivity of this compound in nucleophilic substitutions be addressed?

Methodological Answer: Discrepancies may stem from solvent polarity or competing azide reactivity:

  • Solvent Effects : Compare reactions in polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents. Polar solvents stabilize zwitterionic intermediates, altering reaction pathways .
  • Competing Pathways : Use trapping agents (e.g., TEMPO) to detect radical intermediates in metal-catalyzed reactions. EPR spectroscopy can confirm radical species .
  • Computational Modeling : Perform DFT calculations to map energy barriers for nucleophilic attack vs. azide cyclization. Validate with kinetic isotope effects .

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